(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a thiazole ring, a pyrrolidine ring, and a dimethoxyphenyl group
Mechanism of Action
Target of Action
It is known that both thiazole and indole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
It is known that thiazole and indole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
It is known that thiazole and indole derivatives can exhibit a range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyaniline can be reacted with the thiazole intermediate through a nucleophilic aromatic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine (pyrrolidine) react with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
(2-Aminothiazol-4-yl)(pyrrolidin-1-yl)methanone: Lacks the dimethoxyphenyl group, potentially altering its biological activity.
(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)methanone: Lacks the pyrrolidine ring, which may affect its binding properties.
(2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring, which could influence its solubility and reactivity.
Uniqueness
The combination of the thiazole ring, dimethoxyphenyl group, and pyrrolidine ring in (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone provides a unique structural framework that can confer specific biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound (2-((3,4-Dimethoxyphenyl)amino)thiazol-4-yl)(pyrrolidin-1-yl)methanone is a novel heterocyclic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound consists of a thiazole ring substituted with a dimethoxyphenyl group and a pyrrolidine moiety. The molecular formula is C22H26N4O4S, and it has been identified as having a significant impact on various biological systems.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. For instance, compounds similar to our target compound have shown promising results in animal models for epilepsy. The structure-activity relationship indicates that substituents on the phenyl ring can enhance anticonvulsant effects. A study showed that certain thiazole-pyrrolidine derivatives exhibited median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, suggesting high potency and efficacy in seizure models .
Anticancer Properties
The anticancer potential of thiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines, including colorectal and breast cancer cells. For example, a structurally analogous compound induced apoptosis through mitochondrial pathways and inhibited endothelial cell migration, indicating potential anti-angiogenic properties .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HT-29 (Colorectal) | 10 | Apoptosis induction |
Compound B | MCF-7 (Breast) | 15 | Anti-angiogenic |
Target Compound | Various | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also shown significant antimicrobial activity. The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. A study indicated that modifications to the thiazole ring could enhance both antibacterial and antifungal properties, making these compounds potential candidates for developing new antibiotics .
Case Studies
- Anticonvulsant Efficacy : In a study involving a series of thiazole-pyrrolidine compounds, one derivative exhibited an ED50 of 20 mg/kg in the pentylenetetrazol (PTZ) seizure model, outperforming traditional treatments .
- Anticancer Investigation : Another case study demonstrated that a related thiazole compound significantly reduced tumor growth in xenograft models, indicating its potential for clinical application in cancer therapy .
- Antimicrobial Testing : A comprehensive evaluation of various thiazole derivatives revealed that those with halogen substitutions displayed enhanced activity against Escherichia coli and Candida albicans, highlighting their therapeutic promise .
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-21-13-6-5-11(9-14(13)22-2)17-16-18-12(10-23-16)15(20)19-7-3-4-8-19/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAANYBGCUZZAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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